molecular formula C16H15N5O B5304936 N-Phenethyl-4-tetrazol-1-yl-benzamide

N-Phenethyl-4-tetrazol-1-yl-benzamide

Cat. No.: B5304936
M. Wt: 293.32 g/mol
InChI Key: IHSVKIQLCNMTQO-UHFFFAOYSA-N
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Description

N-Phenethyl-4-tetrazol-1-yl-benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds have gained significant attention due to their diverse biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethyl-4-tetrazol-1-yl-benzamide typically involves the cycloaddition reaction between a nitrile and an azide. The reaction conditions often require the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves the use of primary amines, orthoesters, and azides in a heterocyclization reaction. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Phenethyl-4-tetrazol-1-yl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of tetrazole derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenethyl-4-tetrazol-1-yl-benzamide is unique due to its specific structure, which imparts distinct biological activities and pharmacokinetic properties. Its resistance to oxidation and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

N-(2-phenylethyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(17-11-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-12-18-19-20-21/h1-9,12H,10-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSVKIQLCNMTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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